

Application Notes and Protocols for the Quantification of Crizotinib in Human Plasma

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Compound of Interest

Compound Name: PF 02367982

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This document provides detailed application notes and protocols for the quantitative analysis of crizotinib in human plasma. The methodologies outlined are based on validated analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to support pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Accurate and reliable quantification of crizotinib in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicities. This document details various validated methods for this purpose, offering a selection of techniques to suit different laboratory capabilities and sensitivities. The methods described herein have been validated according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA).

Summary of Analytical Methods

A variety of analytical methods have been developed and validated for the quantification of crizotinib in human plasma. The choice of method often depends on the required sensitivity, throughput, and available instrumentation. The following table summarizes the key quantitative parameters of some of the most common methods.

Method	Sample Preparation	Linearity Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
HPLC-UV	Liquid-Liquid Extraction (LLE)	20.41–2041.14	20	<9.0	<9.0	97-112
LC-MS/MS	Solid-Phase Extraction (SPE)	5–5000	5	<9	<9	Within 8% of nominal
UPLC-MS/MS	Protein Precipitation (PP)	5–500	5	Not Specified	Not Specified	Within ±15%
LC-MS/MS	Protein Precipitation (PP)	20–2000	20	Not Specified	Not Specified	Not Specified
HPLC-Fluorescence	Protein Precipitation (PP)	2-512	Not Specified	Not Specified	Not Specified	98.37 - 103.01
LC-MS/MS	Protein Precipitation (PP)	50-1000	50	Meets requirements	Meets requirements	Meets requirements

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a cost-effective approach suitable for pharmacokinetic studies requiring moderate sensitivity.[\[1\]](#)

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 200 μL of human plasma, add the internal standard (IS), zidovudine.
- Vortex the sample to ensure homogeneity.
- Add diethyl ether as the extraction solvent.
- Vortex mix and then centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject the sample into the HPLC system.

2. Chromatographic Conditions

- Column: YMC ODS C18
- Mobile Phase: Methanol and water (containing 0.1% orthophosphoric acid) in a 50:50 v/v ratio.[\[1\]](#)
- Flow Rate: 0.6 mL/min.[\[1\]](#)
- Detection: UV at 267 nm.[\[1\]](#)
- Run Time: 10 minutes.[\[1\]](#)

3. Validation Summary

- Linearity: The calibration curve was linear over the range of 20.41–2041.14 ng/mL with a correlation coefficient (r^2) of 0.9994.[\[1\]](#)
- LLOQ: The lower limit of quantification was established at 20 ng/mL.[\[1\]](#)

- Precision and Accuracy: The intra- and inter-day precision was less than 9.0%, and the accuracy ranged from 97% to 112%.[\[1\]](#)

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of crizotinib.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- This method utilizes a 96-well plate format for high-throughput extraction.[\[2\]](#)
- Condition the SPE plate according to the manufacturer's instructions.
- Load 50 µL of human plasma sample.
- Wash the plate to remove interferences.
- Elute crizotinib and the internal standard ($[^2\text{H}_5, ^{13}\text{C}_2]$ -Crizotinib).
- Evaporate the eluate and reconstitute in the mobile phase for injection.

2. Chromatographic Conditions

- Column: Supelco Discovery C18 (50 x 2.1mm, 5.0 µm).[\[2\]](#)
- Mobile Phase: Gradient elution with a mixture of acidified aqueous phase and methanol.[\[2\]](#)
- Flow Rate: Not specified.
- Injection Volume: Not specified.

3. Mass Spectrometry Conditions

- Ionization: Electrospray Ionization (ESI) in positive mode.
- Transitions:

- Crizotinib: m/z 450.2 > 260.2.[2]
- Internal Standard: m/z 457.2 > 267.3.[2]

4. Validation Summary

- Linearity: The calibration curve was linear from 5 to 5000 ng/mL with a correlation coefficient (r^2) greater than 0.998.[2]
- LLOQ: The LLOQ was 5 ng/mL.[2]
- Precision and Accuracy: The precision (%CV) was less than 9%, and the accuracy was within 8% of the nominal concentration.[2]

Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides rapid analysis times, making it suitable for high-throughput clinical sample analysis.[3]

1. Sample Preparation: Protein Precipitation (PP)

- To 50 μ L of plasma, add 20 μ L of the internal standard (paroxetine, 50 μ g/mL).
- Add 120 μ L of methanol and vortex.
- Add 800 μ L of acetonitrile and vortex.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer 800 μ L of the supernatant to a new tube.
- Evaporate to dryness and reconstitute in 100 μ L of methanol:acetonitrile (50:50).
- Inject 5 μ L into the UPLC-MS/MS system.

2. Chromatographic Conditions

- Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm).[3]
- Mobile Phase: Methanol:0.1% (v/v) ammonium hydroxide (80:20).[3]
- Flow Rate: 0.4 mL/min.[3]
- Run Time: 2 minutes.[3]

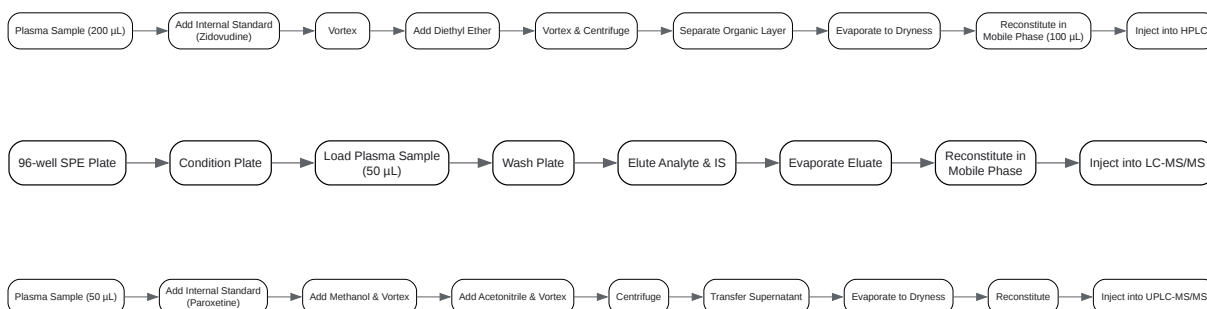
3. Mass Spectrometry Conditions

- Ionization: Electrospray ionization in positive mode.[3]
- Transitions:
 - Crizotinib: m/z 450.0 → 260.0.[3]
 - Internal Standard (Paroxetine): m/z 330.11 → 192.11.[3]

4. Validation Summary

- Linearity: The method was linear in the concentration range of 5–500 ng/mL with a correlation coefficient of 0.997.[3]
- LLOQ: The lower limit of quantitation was 5 ng/mL.[3]

Experimental Workflows



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